molecular formula C9H11NO2S B11716567 3-Cyclopropylbenzenesulfonamide

3-Cyclopropylbenzenesulfonamide

Cat. No.: B11716567
M. Wt: 197.26 g/mol
InChI Key: RBDRESGXPJQHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylbenzenesulfonamide is an organic compound with the molecular formula C9H11NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides have been widely studied for their diverse biological activities and applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

C6H5SO2Cl+C3H5NH2C6H5SO2NHC3H5+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_3\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_3\text{H}_5 + \text{HCl} C6​H5​SO2​Cl+C3​H5​NH2​→C6​H5​SO2​NHC3​H5​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness of 3-Cyclopropylbenzenesulfonamide: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and may contribute to its specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

3-cyclopropylbenzenesulfonamide

InChI

InChI=1S/C9H11NO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H2,10,11,12)

InChI Key

RBDRESGXPJQHAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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